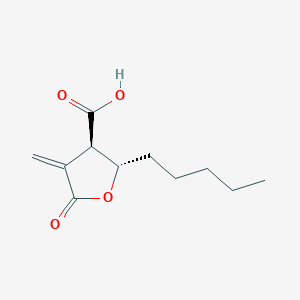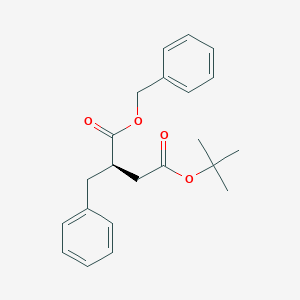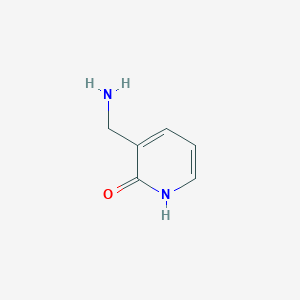
2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H3ClF3NO and a molecular weight of 221.57 g/mol . It is known for its unique structure, which includes a chloro group, an isocyanate group, and a trifluoromethyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene typically involves the reaction of 2-chloro-3-(trifluoromethyl)aniline with phosgene (COCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures (2-8°C) to prevent decomposition . The product is then purified to achieve a high level of purity (98% or higher).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. Safety measures are crucial due to the toxic nature of phosgene and the reactive isocyanate group.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Solvents: Organic solvents like dichloromethane and toluene are often used.
Catalysts: Catalysts such as Lewis acids can be employed to enhance reaction rates.
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Substituted Benzene Derivatives: Formed by nucleophilic substitution of the chloro group.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential use in drug development due to its reactive isocyanate group.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene
- 2-Chloro-1-isocyanato-3-methylbenzene
- 2-Chloro-1-isocyanato-4-(trifluoromethyl)benzene
- 2-Chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene
- 2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene
- 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene
- 2-Chloro-1-iodo-3-(trifluoromethyl)benzene
- 2-Chloro-1-(methoxymethoxy)-3-(trifluoromethyl)benzene
- 2-Chloro-1,3-bis(trifluoromethyl)benzene
Uniqueness
2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene is unique due to the presence of both an isocyanate group and a trifluoromethyl group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications.
Eigenschaften
IUPAC Name |
2-chloro-1-isocyanato-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-7-5(8(10,11)12)2-1-3-6(7)13-4-14/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXHJYYNTMWKMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N=C=O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00521629 |
Source


|
| Record name | 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00521629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88330-63-6 |
Source


|
| Record name | 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00521629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














